![molecular formula C11H14N3O5P B556695 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one CAS No. 165534-43-0](/img/structure/B556695.png)
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, otherwise known as DEPB, is a small organic molecule that has been used in a variety of scientific research applications. DEPB is a versatile molecule that can be used in a range of biochemical and physiological processes.
Scientific Research Applications
Amide Bond Formation
DEPBT is a highly efficient reagent for amide bond formation in synthesizing complex molecules . It has been demonstrated to have high efficiency for amide bond formation in the synthesis of complex molecules such as Tamandarin B or Glycopeptide teicoplanin aglycon .
Peptide Cyclization
DEPBT is used for peptide cyclization, which is a crucial process in the synthesis of cyclic peptides . Cyclic peptides have a wide range of applications in drug discovery due to their stability and specificity .
Solution and Solid-Phase Synthesis
DEPBT is compatible with both solution and solid-phase synthesis . This makes it a versatile reagent in the field of peptide synthesis .
Racemization Suppression
DEPBT acts as a strong racemization suppressor . This property is particularly important in peptide synthesis, where racemization can lead to a mixture of products and complicate the purification process .
Protection of Hydroxyl Group
When DEPBT is used as a coupling reagent, it is not necessary to protect the hydroxyl group of the amino component such as serine, threonine, and tyrosine . This simplifies the synthesis process and reduces the number of steps required .
Synthesis of N-Protected Peptide Alcohols
DEPBT has been applied in the synthesis of N-protected peptide alcohols . This expands its utility in the field of peptide synthesis .
Mechanism of Action
Target of Action
DEPBT, or Diethyl (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) phosphate, is primarily used as a peptide coupling reagent in peptide synthesis . Its primary targets are the carboxyl groups of one amino acid and the amino group of another, which it helps to link together to form peptides .
Mode of Action
DEPBT mediates the formation of amide bonds, which are the links between amino acids in a peptide . It does this with remarkable resistance to racemization, meaning it prevents the conversion of an amino acid from one stereoisomer to another . This is crucial in peptide synthesis, as the stereochemistry of the amino acids can significantly affect the properties of the resulting peptide .
Biochemical Pathways
The primary biochemical pathway affected by DEPBT is peptide synthesis, both in solution and solid-phase . By facilitating the formation of amide bonds with minimal racemization, DEPBT allows for the efficient synthesis of peptides with the correct stereochemistry . This is particularly important in the synthesis of complex natural products and bioactive molecules .
Pharmacokinetics
Its effectiveness as a coupling reagent suggests that it is likely to be stable under the conditions used for peptide synthesis .
Result of Action
The primary result of DEPBT’s action is the formation of peptides with the correct stereochemistry . This is crucial for the biological activity of these peptides, as changes in stereochemistry can significantly alter their properties .
Action Environment
The efficacy and stability of DEPBT are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . .
properties
IUPAC Name |
diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N3O5P/c1-3-17-20(16,18-4-2)19-14-11(15)9-7-5-6-8-10(9)12-13-14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPNPAGZMZOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401645 | |
Record name | 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | |
CAS RN |
165534-43-0 | |
Record name | Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165534-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Depbt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165534430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEPBT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JZE73XNT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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